Bienvenue dans la boutique en ligne BenchChem!

Glucagon receptor antagonist inactive control

Radioligand Binding Assay GCGR Pharmacology Negative Control Validation

Glucagon Receptor Antagonist Inactive Control (CAS 362482-00-6), also designated as Compound 2 (Cpd 2), is a thienyl-amide small molecule that serves as the structurally matched, inactive analog of the potent glucagon receptor antagonist Compound 1 (Cpd 1; CAS 438618-32-7). It is a cell-permeable compound characterized by the molecular formula C21H23BrN2OS and a molecular weight of 431.4 g/mol.

Molecular Formula C21H23BrN2OS
Molecular Weight 431.4 g/mol
CAS No. 362482-00-6
Cat. No. B162979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon receptor antagonist inactive control
CAS362482-00-6
SynonymsGCGR Inactive Control
Molecular FormulaC21H23BrN2OS
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25)
InChIKeyGINRSMLGSRKRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glucagon Receptor Antagonist Inactive Control (CAS 362482-00-6): A Critical Negative Control for GCGR Pharmacology


Glucagon Receptor Antagonist Inactive Control (CAS 362482-00-6), also designated as Compound 2 (Cpd 2), is a thienyl-amide small molecule that serves as the structurally matched, inactive analog of the potent glucagon receptor antagonist Compound 1 (Cpd 1; CAS 438618-32-7) [1]. It is a cell-permeable compound characterized by the molecular formula C21H23BrN2OS and a molecular weight of 431.4 g/mol . Unlike active GCGR antagonists, this compound exhibits negligible binding affinity and functional antagonism at the human glucagon receptor, making it an essential tool for distinguishing specific, on-target effects from off-target or assay background noise [1].

Why CAS 362482-00-6 Cannot Be Substituted by General GCGR Antagonists or Vehicle Controls


Generic substitution with other glucagon receptor antagonists or vehicle controls is scientifically invalid for negative control experiments. The compound's essential value lies in its precise structural mimicry of the active antagonist Cpd 1, with a single, critical difference: it lacks the pharmacophore required for GCGR antagonism, resulting in a >50-fold reduction in potency [1]. Using a DMSO vehicle or an unrelated compound fails to account for potential off-target effects, cellular toxicity, or matrix interactions introduced by the thienyl-amide scaffold . Therefore, only CAS 362482-00-6 provides a rigorous, chemically matched baseline to validate that observed biological effects are truly mediated by glucagon receptor antagonism .

Quantitative Differentiation Evidence for Glucagon Receptor Antagonist Inactive Control (CAS 362482-00-6)


Binding Affinity: Negligible Displacement of [125I]-Glucagon vs. Potent Antagonist Cpd 1

In a direct head-to-head comparison using CHO cell membranes expressing human GCGR, Glucagon Receptor Antagonist Inactive Control (Cpd 2) demonstrated minimal inhibition of [125I]-glucagon binding, achieving only 20% inhibition at a high concentration of 10 µM . In stark contrast, the active comparator, Glucagon Receptor Antagonist I (Cpd 1), potently displaced [125I]-glucagon with an IC50 of 181 ± 10 nM [1]. This represents a >55-fold difference in concentration required for even partial inhibition, quantifying the compound's functional inactivity.

Radioligand Binding Assay GCGR Pharmacology Negative Control Validation

Functional Antagonism: Absence of Effect on Glucagon-Induced Glycogenolysis in Primary Human Hepatocytes

In a functional assay using primary human hepatocytes, Glucagon Receptor Antagonist Inactive Control (CAS 362482-00-6) showed no inhibitory effect on glucagon-induced glycogenolysis at concentrations of 10 µM and 30 µM . This is in direct contrast to the active antagonist, Cpd 1, which effectively blocked glucagon-mediated glycogenolysis in the same cellular model [1]. Furthermore, a real-time analysis of glycogen metabolism in perfused mouse liver confirmed that Cpd 2 did not block glucagon-induced glycogenolysis, whereas Cpd 1 did so in a dose-dependent manner [1].

Glycogenolysis Primary Hepatocyte Assay Functional Selectivity

In Vivo Efficacy: Failure to Block Glucagon-Induced Hyperglycemia in Humanized Mice

In a humanized mouse model, oral administration of the active antagonist Cpd 1 at 50 mg/kg significantly reduced the increase in blood glucose levels following an intraperitoneal glucagon challenge. In contrast, administration of the inactive control (CAS 362482-00-6) failed to prevent glucagon-mediated hyperglycemia under identical conditions . This in vivo data confirms that the compound lacks the pharmacodynamic activity required to antagonize the GCGR in a whole-animal system, reinforcing its utility as a negative control for in vivo studies [1].

In Vivo Pharmacology Glucose Homeostasis Humanized Mouse Model

cAMP Accumulation: Minimal Interference with Downstream Signaling Compared to Active Antagonist

In CHO cells overexpressing the human glucagon receptor, the active antagonist Cpd 1 demonstrated potent inhibition of glucagon-stimulated adenylyl cyclase activity, with a KDB of 81 ± 11 nM [1]. In contrast, the inactive control (CAS 362482-00-6) exhibited only 10% inhibition of cAMP production at 10 µM in the same cellular background . This >100-fold difference in potency confirms the compound's inability to functionally antagonize GCGR-mediated cAMP signaling, a key pathway for glucagon's metabolic effects.

cAMP Assay GPCR Signaling Adenylyl Cyclase

Optimal Research and Procurement Applications for Glucagon Receptor Antagonist Inactive Control (CAS 362482-00-6)


Negative Control for In Vitro GCGR Binding and Functional Assays

CAS 362482-00-6 is the definitive negative control for any in vitro experiment utilizing the active GCGR antagonist Cpd 1 (CAS 438618-32-7). When used at matching concentrations (e.g., 10-30 µM), it ensures that observed changes in [125I]-glucagon binding, cAMP accumulation, or glycogenolysis are specifically due to GCGR antagonism and not an artifact of the compound's chemical scaffold . This is essential for robust SAR studies and hit validation in drug discovery programs [1].

In Vivo Control for Glucagon Challenge Studies in Rodent Models

For in vivo experiments investigating the role of glucagon in glucose homeostasis, such as glucagon tolerance tests in humanized mice, CAS 362482-00-6 serves as a critical negative control group. Administered at the same dose and route as the active antagonist, it provides a baseline for glucagon-stimulated hyperglycemia, confirming that any glucose-lowering effect observed in the active antagonist group is a true pharmacodynamic response . This is particularly important when using novel, uncharacterized GCGR antagonists .

Reference Standard for Analytical Method Development and Quality Control

Due to its high purity (≥95%) and well-defined chemical structure, CAS 362482-00-6 is suitable for use as a reference standard in HPLC, LC-MS, and NMR method development . Analytical chemists can leverage its distinct retention time and spectral properties to validate the purity and identity of active GCGR antagonist batches, ensuring consistency in large-scale screening campaigns [1].

Tool Compound for Distinguishing GCGR-Mediated from Off-Target Effects

In complex cellular systems where Cpd 1 or other GCGR antagonists may exhibit polypharmacology, the inactive control is indispensable for deconvoluting specific on-target effects. By comparing the transcriptional or phenotypic changes induced by Cpd 1 versus CAS 362482-00-6, researchers can confidently attribute differential gene expression or cellular responses to bona fide GCGR antagonism, thereby increasing the rigor and reproducibility of their findings .

Quote Request

Request a Quote for Glucagon receptor antagonist inactive control

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.